REACTION_CXSMILES
|
[Cl:1][C:2]1([Cl:11])[C:6]([Cl:7])=[C:5]([Cl:8])[C:4]([Cl:9])=[C:3]1[Cl:10].[C:12]1(=[O:19])[CH:17]=[CH:16][C:15](=[O:18])[CH:14]=[CH:13]1.C1(C)C=CC=CC=1>C(O)C>[Cl:7][C:6]12[C:2]([Cl:11])([Cl:1])[C:3]([Cl:10])([C:17]3[C:12]([OH:19])=[CH:13][CH:14]=[C:15]([OH:18])[C:16]=31)[C:4]([Cl:9])=[C:5]2[Cl:8]
|
Name
|
|
Quantity
|
0.2 mol
|
Type
|
reactant
|
Smiles
|
ClC1(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl
|
Name
|
|
Quantity
|
0.2 mol
|
Type
|
reactant
|
Smiles
|
C1(C=CC(C=C1)=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
crude product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A mixture of 54.6 g
|
Type
|
TEMPERATURE
|
Details
|
refluxed gently
|
Type
|
CUSTOM
|
Details
|
completion of the reaction
|
Type
|
CUSTOM
|
Details
|
dried on the funnel
|
Type
|
CUSTOM
|
Details
|
crystallized from ethanol
|
Type
|
CUSTOM
|
Details
|
of bright yellow dense crystals were obtained
|
Type
|
CUSTOM
|
Details
|
m.p. 189° -193° C. (reported 188° C.)
|
Name
|
|
Type
|
|
Smiles
|
ClC12C(=C(C(C=3C(=CC=C(C13)O)O)(C2(Cl)Cl)Cl)Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |